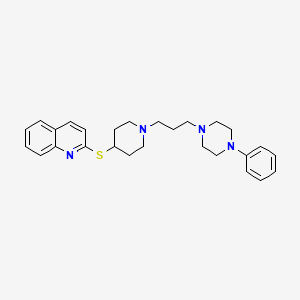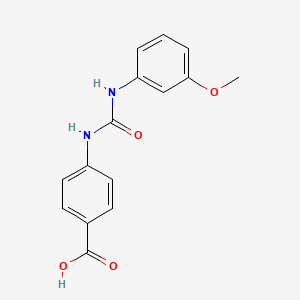![molecular formula C14H28O3Si B11947522 (5S)-5-({[Tri(propan-2-yl)silyl]oxy}methyl)oxolan-2-one CAS No. 189516-38-9](/img/structure/B11947522.png)
(5S)-5-({[Tri(propan-2-yl)silyl]oxy}methyl)oxolan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5S)-5-({[Tri(propan-2-yl)silyl]oxy}methyl)oxolan-2-one is a chemical compound that belongs to the class of oxolanes This compound is characterized by the presence of a silyl ether group and a lactone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-5-({[Tri(propan-2-yl)silyl]oxy}methyl)oxolan-2-one typically involves the reaction of a suitable oxolane precursor with tri(propan-2-yl)silyl chloride in the presence of a base. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent moisture from interfering with the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors can help in maintaining consistent reaction conditions and scaling up the production.
化学反应分析
Types of Reactions
(5S)-5-({[Tri(propan-2-yl)silyl]oxy}methyl)oxolan-2-one can undergo various types of chemical reactions, including:
Oxidation: The silyl ether group can be oxidized to form silanols or siloxanes.
Reduction: The lactone ring can be reduced to form the corresponding diol.
Substitution: The silyl ether group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogenating agents or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while reduction can produce diols.
科学研究应用
(5S)-5-({[Tri(propan-2-yl)silyl]oxy}methyl)oxolan-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving silyl ethers.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (5S)-5-({[Tri(propan-2-yl)silyl]oxy}methyl)oxolan-2-one involves its interaction with specific molecular targets. The silyl ether group can undergo hydrolysis to release the active oxolane moiety, which can then participate in various biochemical pathways. The lactone ring can also interact with enzymes and other proteins, influencing their activity.
相似化合物的比较
Similar Compounds
- (5S)-5-({[Tri(methyl)silyl]oxy}methyl)oxolan-2-one
- (5S)-5-({[Tri(ethyl)silyl]oxy}methyl)oxolan-2-one
- (5S)-5-({[Tri(butyl)silyl]oxy}methyl)oxolan-2-one
Uniqueness
(5S)-5-({[Tri(propan-2-yl)silyl]oxy}methyl)oxolan-2-one is unique due to the presence of the tri(propan-2-yl)silyl group, which imparts specific steric and electronic properties. This makes it distinct from other silyl ether derivatives and influences its reactivity and applications.
属性
CAS 编号 |
189516-38-9 |
|---|---|
分子式 |
C14H28O3Si |
分子量 |
272.45 g/mol |
IUPAC 名称 |
(5S)-5-[tri(propan-2-yl)silyloxymethyl]oxolan-2-one |
InChI |
InChI=1S/C14H28O3Si/c1-10(2)18(11(3)4,12(5)6)16-9-13-7-8-14(15)17-13/h10-13H,7-9H2,1-6H3/t13-/m0/s1 |
InChI 键 |
LJAJSNNKLUOKPV-ZDUSSCGKSA-N |
手性 SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC[C@@H]1CCC(=O)O1 |
规范 SMILES |
CC(C)[Si](C(C)C)(C(C)C)OCC1CCC(=O)O1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



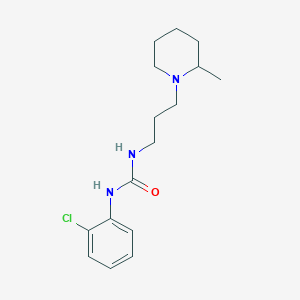
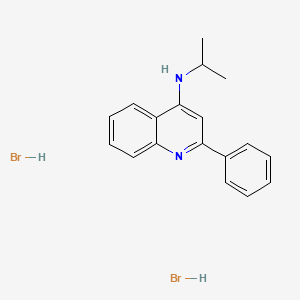

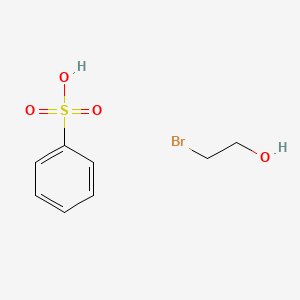
![ethyl 4-benzyl-1-([1,1'-biphenyl]-4-ylcarbonyl)-6,7-dimethyl-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11947474.png)





![{[(1E)-1-Propenylsulfonyl]methyl}benzene](/img/structure/B11947537.png)
